molecular formula C32H29F5N4O6S B10836560 6-[2-fluoroethyl(methylsulfonyl)amino]-2-(4-fluorophenyl)-N-methyl-5-[3-[4-(2,2,2-trifluoroacetyl)piperazine-1-carbonyl]phenyl]-1-benzofuran-3-carboxamide

6-[2-fluoroethyl(methylsulfonyl)amino]-2-(4-fluorophenyl)-N-methyl-5-[3-[4-(2,2,2-trifluoroacetyl)piperazine-1-carbonyl]phenyl]-1-benzofuran-3-carboxamide

Cat. No.: B10836560
M. Wt: 692.7 g/mol
InChI Key: QALVUUHEMYLFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

US10087167, Compound 4001 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

US10087167, Compound 4001 has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying benzofuran derivatives and their chemical properties.

    Biology: It is used in research related to hepatitis C virus and its inhibition.

    Medicine: It has potential therapeutic applications in treating hepatitis C virus-associated diseases.

    Industry: It may be used in the development of antiviral drugs

Comparison with Similar Compounds

US10087167, Compound 4001 is unique due to its specific substitution pattern on the benzofuran ring, which enhances its antiviral activity. Similar compounds include:

These compounds share similar antiviral properties but differ in their chemical structures and specific targets .

Properties

Molecular Formula

C32H29F5N4O6S

Molecular Weight

692.7 g/mol

IUPAC Name

6-[2-fluoroethyl(methylsulfonyl)amino]-2-(4-fluorophenyl)-N-methyl-5-[3-[4-(2,2,2-trifluoroacetyl)piperazine-1-carbonyl]phenyl]-1-benzofuran-3-carboxamide

InChI

InChI=1S/C32H29F5N4O6S/c1-38-29(42)27-24-17-23(20-4-3-5-21(16-20)30(43)39-12-14-40(15-13-39)31(44)32(35,36)37)25(41(11-10-33)48(2,45)46)18-26(24)47-28(27)19-6-8-22(34)9-7-19/h3-9,16-18H,10-15H2,1-2H3,(H,38,42)

InChI Key

QALVUUHEMYLFBN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(OC2=CC(=C(C=C21)C3=CC(=CC=C3)C(=O)N4CCN(CC4)C(=O)C(F)(F)F)N(CCF)S(=O)(=O)C)C5=CC=C(C=C5)F

Origin of Product

United States

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